7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
CAS No.:
Cat. No.: VC13804367
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20O3 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one |
| Standard InChI | InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3 |
| Standard InChI Key | GAWDYFPZWJGLBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one, reflects its intricate substitution pattern. Key features include:
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A chromen-2-one core with methyl groups at positions 4, 4, 5, and 8
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A hydroxyl group at position 6
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An allyl (prop-2-enyl) substituent at position 7
The stereoelectronic effects of these groups influence its reactivity, particularly the lactonization propensity enhanced by the "trimethyl lock" configuration formed by methyl groups at positions 4, 4, and 5 .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.33 g/mol | |
| XLogP3 | 3.21 (predicted) | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (carbonyl + hydroxyl) |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor for bioactive molecules .
Synthesis and Derivatization
Core Synthesis Pathway
The synthesis typically involves sequential functionalization of 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one (CAS 84945-00-6) :
Step 1: Allylation
Step 2: Methoxymethyl (MOM) Protection
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (300 MHz, CDCl):
NMR (75.5 MHz, CDCl):
Infrared Spectroscopy
Prominent IR absorptions (KBr):
Biological Activities and Mechanisms
| Parameter | 7-Allyl Derivative | Ascorbic Acid |
|---|---|---|
| IC (DPPH assay) | 28.7 μM (predicted) | 50 μM |
| ORAC value | 3.2 TE/g | 1.0 TE/g |
Anti-Inflammatory Activity
Molecular docking simulations suggest inhibition of:
Research Applications and Future Directions
Drug Delivery Systems
The trimethyl lock enables prodrug strategies:
Targeted Therapeutics
Functionalization with azide groups permits click chemistry conjugation:
Recommended Research Priorities
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In Vivo Toxicity Profiling: Acute/chronic toxicity in rodent models
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Structure-Activity Relationship (SAR): Systematic variation of allyl/methyl groups
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Formulation Development: Nanoencapsulation to enhance bioavailability
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